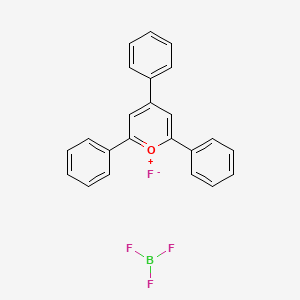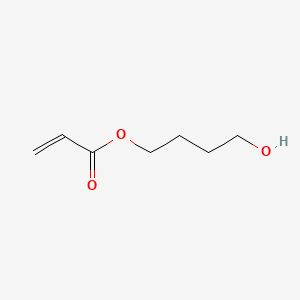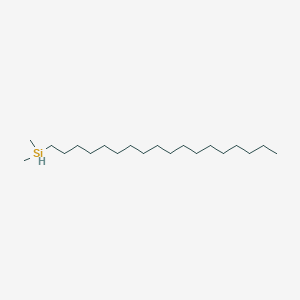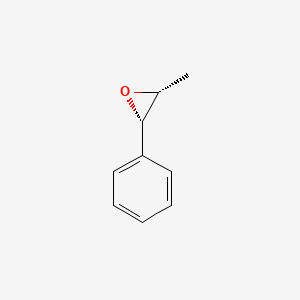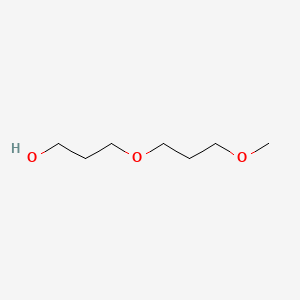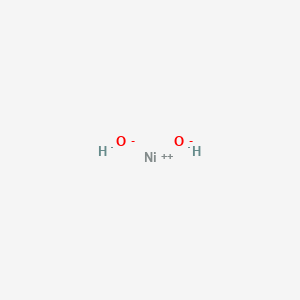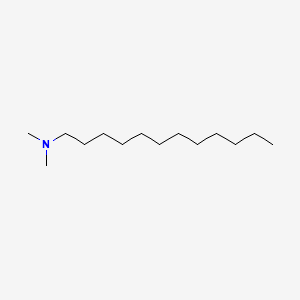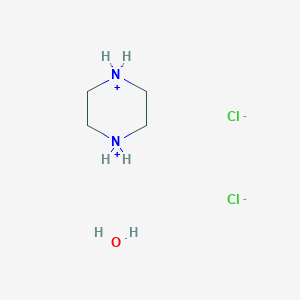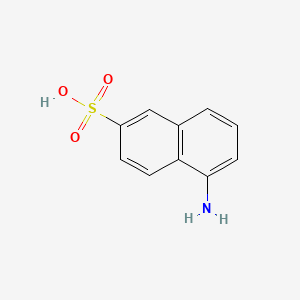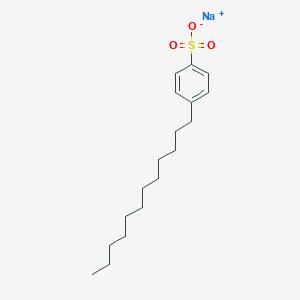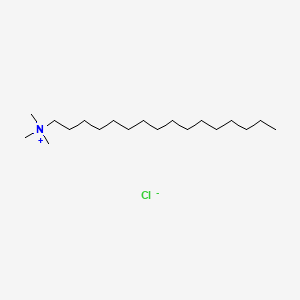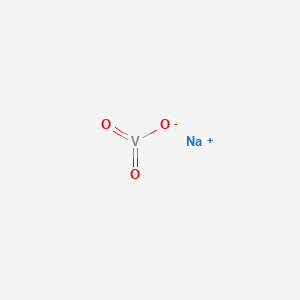
sodium;oxido(dioxo)vanadium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Sodium;oxido(dioxo)vanadium can be synthesized through the reaction of vanadium pentoxide (V₂O₅) with sodium hydroxide (NaOH). The reaction is as follows: [ \text{V}_2\text{O}_5 + 2\text{NaOH} \rightarrow 2\text{NaVO}_3 + \text{H}_2\text{O} ] This reaction typically occurs in an aqueous solution, followed by concentration and crystallization to obtain the final product .
Industrial Production Methods: In industrial settings, the production of this compound follows a similar method. Vanadium pentoxide is dissolved in a sodium hydroxide solution, and the mixture is then concentrated and crystallized to yield sodium metavanadate .
Analyse Chemischer Reaktionen
Types of Reactions: Sodium;oxido(dioxo)vanadium undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: this compound can be oxidized to form higher oxidation state vanadium compounds.
Reduction: It can be reduced to lower oxidation state vanadium compounds using reducing agents such as hydrogen or carbon monoxide.
Substitution: It can undergo substitution reactions where the sodium ion is replaced by other cations.
Major Products Formed:
Oxidation: Vanadium pentoxide (V₂O₅)
Reduction: Vanadium dioxide (VO₂) or vanadium sesquioxide (V₂O₃)
Substitution: Various vanadate salts depending on the substituting cation
Wissenschaftliche Forschungsanwendungen
Sodium;oxido(dioxo)vanadium has a wide range of applications in scientific research:
Chemistry: Used as a catalyst in various organic and inorganic reactions.
Biology: Investigated for its role in enzyme inhibition and as a potential therapeutic agent.
Medicine: Explored for its anti-diabetic, anti-cancer, and anti-bacterial properties.
Industry: Utilized in the production of ceramics, glass, and as an alloying agent in steel
Wirkmechanismus
The mechanism by which sodium;oxido(dioxo)vanadium exerts its effects involves its ability to mimic phosphate ions due to its structural similarity. This allows it to interact with various enzymes, particularly phosphatases, and inhibit their activity. This inhibition can affect multiple cellular pathways, including those involved in cell growth, metabolism, and apoptosis .
Vergleich Mit ähnlichen Verbindungen
- Vanadium pentoxide (V₂O₅)
- Sodium orthovanadate (Na₃VO₄)
- Vanadyl sulfate (VOSO₄)
- Ammonium vanadate (NH₄VO₃)
Comparison: Sodium;oxido(dioxo)vanadium is unique due to its specific oxidation state and solubility properties. Compared to vanadium pentoxide, it is more soluble in water, making it more suitable for aqueous applications. Sodium orthovanadate and ammonium vanadate have different cationic components, which can influence their reactivity and applications .
Eigenschaften
IUPAC Name |
sodium;oxido(dioxo)vanadium |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Na.3O.V/q+1;;;-1; |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMZUMMUJMWNLFH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[O-][V](=O)=O.[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[O-][V](=O)=O.[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
NaO3V |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
121.929 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![sodium;(4R)-4-[(3R,5S,7R,8R,9S,10S,12S,13R,14S,17R)-3,7,12-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate;hydrate](/img/structure/B7801044.png)
